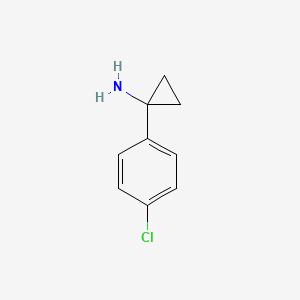

1-(4-Chlorophenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJWLBCYTZYEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462925 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-36-2 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopropanamine

Introduction

1-(4-Chlorophenyl)cyclopropanamine is a pivotal structural motif in medicinal chemistry and drug discovery.[1][2][3][4] Its unique three-dimensional conformation, conferred by the cyclopropyl ring, offers metabolic stability and allows for precise interactions with biological targets.[5] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable building block, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into the practical considerations for each approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

-

Titanium-Mediated Cyclopropanation of Nitriles (Kulinkovich-Szymoniak Reaction): A direct and efficient method for constructing the cyclopropylamine core.

-

Rearrangement Reactions of Cyclopropyl-Containing Precursors: Classic organic reactions adapted for the synthesis of the target molecule.

-

Reduction of a Pre-formed Cyclopropyl Precursor: A straightforward approach starting from a nitrile or other reducible functional group.

Strategy 1: Titanium-Mediated Cyclopropanation of Nitriles

The Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction, stands out as a powerful method for the direct synthesis of primary cyclopropylamines from nitriles.[6] This reaction utilizes a titanium(IV) alkoxide and a Grignard reagent to generate a reactive titanacyclopropane intermediate.[7][8]

Mechanistic Insights

The reaction is initiated by the in situ formation of a titanacyclopropane from the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with an ethyl Grignard reagent.[7][9] This highly reactive intermediate then undergoes nucleophilic addition to the nitrile group of 4-chlorobenzonitrile. The resulting azatitanacycle is then treated with a Lewis acid to furnish the desired this compound.[6]

dot graph "Kulinkovich_Szymoniak_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="4-Chlorobenzonitrile + Ti(OiPr)4 + EtMgBr", fillcolor="#F1F3F4"]; Intermediate1 [label="Titanacyclopropane\nIntermediate", fillcolor="#FBBC05"]; Intermediate2 [label="Azatitanacycle", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; LewisAcid [label="Lewis Acid\n(e.g., BF3·OEt2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Generation of\nreactive species"]; Intermediate1 -> Intermediate2 [label="Addition to Nitrile"]; Intermediate2 -> Product [label="Hydrolysis/Workup"]; LewisAcid -> Intermediate2 [style=dashed];

} केंदोट Caption: Kulinkovich-Szymoniak Reaction Pathway

Experimental Protocol

Materials:

-

4-Chlorobenzonitrile

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF, Et₂O)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 4-chlorobenzonitrile in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide.

-

Cool the mixture to 0°C and slowly add a solution of ethylmagnesium bromide.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture again to 0°C and quench by the slow addition of a Lewis acid, such as BF₃·OEt₂.

-

After stirring, add aqueous HCl to hydrolyze the intermediate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Advantages and Considerations

-

Directness: This method provides a direct route to the primary amine without the need for protecting groups or multiple steps.

-

Efficiency: Generally provides good to very good yields.[10]

-

Stoichiometric Titanium: A key drawback is the requirement for stoichiometric amounts of the titanium reagent.[9]

-

Moisture Sensitivity: The reaction is sensitive to moisture and air, requiring anhydrous conditions and an inert atmosphere.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chlorobenzonitrile | [6] |

| Key Reagents | Ti(Oi-Pr)₄, EtMgBr | [7][9] |

| Solvent | Anhydrous THF or Et₂O | [7] |

| Temperature | 0°C to room temperature | N/A |

| Workup | Acidic hydrolysis | [6] |

| Typical Yield | 27% to 73% for primary cyclopropylamines | [10] |

Strategy 2: Rearrangement Reactions

Classic rearrangement reactions, such as the Hofmann and Curtius rearrangements, offer alternative pathways starting from readily available cyclopropyl-containing precursors.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[11][12] In this context, 1-(4-chlorophenyl)cyclopropanecarboxamide would be the starting material. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.[11][13]

Mechanistic Pathway:

The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide.[11] Further deprotonation and subsequent rearrangement with loss of bromide ion generates an isocyanate.[11] Hydrolysis of the isocyanate yields a carbamic acid, which decarboxylates to give the final amine product.[13]

dot graph "Hofmann_Rearrangement" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Amide [label="1-(4-Chlorophenyl)cyclopropanecarboxamide", fillcolor="#F1F3F4"]; N_Bromoamide [label="N-Bromoamide\nIntermediate", fillcolor="#FBBC05"]; Isocyanate [label="Isocyanate\nIntermediate", fillcolor="#FBBC05"]; Carbamic_Acid [label="Carbamic Acid\nIntermediate", fillcolor="#FBBC05"]; Amine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amide -> N_Bromoamide [label="Br2, NaOH"]; N_Bromoamide -> Isocyanate [label="Rearrangement"]; Isocyanate -> Carbamic_Acid [label="H2O"]; Carbamic_Acid -> Amine [label="-CO2"]; } केंदोट Caption: Hofmann Rearrangement Pathway

Experimental Protocol:

-

Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add 1-(4-chlorophenyl)cyclopropanecarboxamide to the hypobromite solution.

-

Heat the reaction mixture to facilitate the rearrangement.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product by chromatography or crystallization.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[14][15][16] The starting material for this synthesis would be 1-(4-chlorophenyl)cyclopropanecarbonyl azide, which can be prepared from the corresponding carboxylic acid or acyl chloride.

Mechanistic Pathway:

1-(4-chlorophenyl)cyclopropanecarboxylic acid is first converted to an acyl azide.[15] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate with retention of configuration.[14][17] The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to yield the amine or a carbamate, respectively.[15]

dot graph "Curtius_Rearrangement" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Carboxylic_Acid [label="1-(4-Chlorophenyl)cyclopropanecarboxylic Acid", fillcolor="#F1F3F4"]; Acyl_Azide [label="Acyl Azide\nIntermediate", fillcolor="#FBBC05"]; Isocyanate [label="Isocyanate\nIntermediate", fillcolor="#FBBC05"]; Amine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Acyl_Azide [label="e.g., DPPA or\nSOCl2 then NaN3"]; Acyl_Azide -> Isocyanate [label="Heat (-N2)"]; Isocyanate -> Amine [label="H2O, H+"]; } केंदोट Caption: Curtius Rearrangement Pathway

Experimental Protocol:

-

Convert 1-(4-chlorophenyl)cyclopropanecarboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

-

React the acyl chloride with sodium azide (NaN₃) to form the acyl azide.

-

Heat the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.

-

Hydrolyze the isocyanate with aqueous acid to obtain the desired amine.

| Parameter | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | 1-(4-Chlorophenyl)cyclopropanecarboxamide | 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid |

| Key Intermediate | Isocyanate | Isocyanate |

| Byproducts | Carbon dioxide | Nitrogen gas, Carbon dioxide |

| Key Reagents | Br₂, NaOH | SOCl₂, NaN₃ or DPPA |

| Safety Note | Use of bromine requires caution. | Acyl azides can be explosive and should be handled with care. |

Strategy 3: Reduction of a Cyclopropyl Nitrile

This approach involves the synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile, followed by its reduction to the target amine.

Synthesis of the Nitrile Intermediate

The nitrile can be prepared through various methods, one common route involves the reaction of 4-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Reduction of the Nitrile

The reduction of the nitrile to the primary amine can be achieved using various reducing agents.

Common Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to amines. The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether.

-

Borane Complexes (e.g., BH₃·THF): A milder alternative to LiAlH₄, offering good yields.[18]

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon.

dot graph "Nitrile_Reduction_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="1-(4-Chlorophenyl)cyclopropanecarbonitrile", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reducing_Agent [label="Reducing Agent\n(e.g., LiAlH4, BH3·THF, H2/Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Product; Reducing_Agent -> Start [style=dashed]; } केंदोट Caption: Nitrile Reduction Workflow

Experimental Protocol (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0°C and slowly add a solution of 1-(4-chlorophenyl)cyclopropanecarbonitrile in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

-

Purify as needed.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous THF, reflux | High reactivity, good yields | Pyrophoric, requires careful handling |

| BH₃·THF | THF, reflux | Milder than LiAlH₄ | May be less reactive for some substrates |

| H₂/Raney Ni | Methanol, high pressure | Scalable, environmentally benign | Requires specialized high-pressure equipment |

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The titanium-mediated Kulinkovich-Szymoniak reaction offers a direct and efficient route, while the Hofmann and Curtius rearrangements provide classic alternatives from readily accessible precursors. The reduction of a pre-formed cyclopropyl nitrile is a straightforward and reliable approach. Each of these methods, when executed with careful attention to experimental detail, provides a viable pathway to this important pharmaceutical building block.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. longdom.org [longdom.org]

- 4. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 15. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curtius Rearrangement [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopropanamine

Introduction

This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a cyclopropane ring fused to a substituted phenyl group, imparts specific properties that are highly valued in medicinal chemistry. The cyclopropane moiety, for instance, can enhance metabolic stability and conformational rigidity, which are desirable attributes in drug design for improving potency and selectivity.[1] This guide provides a comprehensive analysis of the core , offering researchers and drug development professionals a foundational understanding necessary for its effective application, from synthesis and purification to formulation and safety management.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. This compound is identified by a unique set of identifiers and a distinct molecular structure.

-

IUPAC Name: 1-(4-chlorophenyl)cyclopropan-1-amine[3]

-

CAS Number: 72934-36-2[1]

-

Molecular Formula: C₉H₁₀ClN[1]

-

Molecular Weight: 167.64 g/mol [1]

-

InChI Key: MUJWLBCYTZYEQA-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1CC1(C2=CC=C(C=C2)Cl)N[4]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical properties. These parameters govern its behavior in reactions, its solubility in various solvents, and its stability under different conditions.

| Property | Value / Prediction | Source |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.64 g/mol | [1] |

| Physical Form | Liquid, semi-solid, or solid | [3] |

| Boiling Point | 243.1°C at 760 mmHg | [1] |

| Predicted XlogP | 1.8 | [4] |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

In-Depth Analysis of Key Parameters

Lipophilicity and Solubility (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

-

Predicted Value: The predicted XlogP value for this compound is 1.8.[4] This moderate value suggests a balanced solubility profile, indicating that the compound is likely to be soluble in a range of organic solvents and possess reasonable membrane permeability. For its hydrochloride salt, the predicted LogP is slightly higher at 2.7096.[5]

-

Causality and Experimental Validation: The presence of the nonpolar chlorophenyl and cyclopropyl groups contributes to its lipophilicity, while the primary amine group provides a degree of hydrophilicity. The standard method for experimentally determining LogP is the Shake Flask Method (OECD Guideline 107) . This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring its concentration in each phase, typically via HPLC-UV. The ratio of these concentrations gives the partition coefficient.

Acidity/Basicity (pKa)

The pKa value is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, receptor binding, and formulation characteristics.

-

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. This self-validating system provides a direct measure of the compound's basicity.

-

Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate conditions for handling, storage, and purification.

-

Boiling Point: The reported boiling point is 243.1°C at atmospheric pressure (760 mmHg).[1] This relatively high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell.

-

Heating Program: The cell is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point. This technique also reveals other thermal events like phase transitions or decomposition.

-

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in regulated applications. A combination of spectroscopic and chromatographic techniques provides a robust analytical profile.

Mass Spectrometry (MS)

MS is the definitive technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides the elemental composition.

-

Expected Data: The predicted monoisotopic mass is 167.05017 Da.[4] In electrospray ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of 168.05745.[4] Other common adducts like [M+Na]⁺ may also be observed.[4] This data is invaluable for confirming the compound's identity in complex mixtures or during reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for determining the purity of non-volatile organic compounds.

-

Methodology Rationale: A reverse-phase HPLC method is typically suitable for a compound with this polarity. The nonpolar stationary phase (e.g., C18) retains the compound, which is then eluted by a polar mobile phase. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected.

-

Step-by-Step HPLC Workflow

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase: A gradient elution is often used for method development, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and increasing the percentage of an organic phase (e.g., acetonitrile).

-

Detection: UV detection is appropriate due to the presence of the chromophoric chlorophenyl group. A wavelength scan would determine the absorbance maximum (λmax) for optimal sensitivity.

-

Analysis: Inject the sample and analyze the resulting chromatogram for peak shape, retention time, and the presence of any impurity peaks.

-

Caption: A typical workflow for HPLC purity analysis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

-

Safety Information: The compound is associated with GHS07 (Warning) pictograms.[3] Hazard statements include H302 (Harmful if swallowed).[3] The hydrochloride salt is classified as GHS05 (Danger) with hazard statement H318 (Causes serious eye damage).[5][6]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid creating dust if handling the solid form.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[1][3] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[1][3]

Conclusion

This compound is a valuable building block whose effective use is predicated on a thorough understanding of its physicochemical properties. Its moderate lipophilicity, basicity, and distinct spectroscopic signature are key parameters that inform its application in synthesis, its purification strategy, and its analytical characterization. This guide provides the foundational data and experimental frameworks necessary for scientists to confidently and safely utilize this important chemical intermediate in their research and development endeavors.

References

The Diverse Biological Activities of 1-(4-Chlorophenyl)cyclopropanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-(4-chlorophenyl)cyclopropanamine scaffold has emerged as a privileged structure in medicinal chemistry, conferring unique physicochemical and biological properties to its derivatives. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile class of compounds. We delve into their diverse pharmacological effects, including antimicrobial, anticancer, and neuroactive properties, while elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.

Introduction: The Significance of the this compound Scaffold

The unique combination of a 4-chlorophenyl ring and a cyclopropylamine moiety imparts a distinct conformational rigidity and lipophilicity to molecules, making the this compound scaffold a compelling starting point for drug design. The cyclopropane ring, a three-membered carbocycle, is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity to biological targets. The 4-chlorophenyl group can engage in various intermolecular interactions, including halogen bonding, which can contribute to target-specific recognition. This guide will explore the synthetic routes to access these derivatives and their multifaceted biological activities.

Synthetic Strategies and Characterization

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the α-alkylation of 2-(4-chlorophenyl)acetonitrile with 1,2-dibromoethane, followed by the conversion of the nitrile group to an amine. Modifications to the amine or the aromatic ring can be introduced at various stages of the synthesis to generate a library of diverse analogs.

General Synthesis of this compound Derivatives

A representative synthetic pathway to N-substituted this compound derivatives is outlined below. This multi-step synthesis begins with the formation of the cyclopropane ring followed by functionalization of the amine.

Figure 1: General synthetic workflow for N-substituted this compound derivatives.

Spectroscopic Characterization

Thorough characterization of these derivatives is crucial for confirming their structure and purity. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Helps identify key functional groups, such as the N-H stretch of the amine and the C-Cl stretch of the chlorophenyl group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.25-7.35 (m, 4H) | 128.5, 131.8 |

| Cyclopropyl CH₂ | 0.8-1.2 (m, 4H) | 15.2 |

| Quaternary C | - | 35.6 |

| C-Cl | - | 132.1 |

| C-N | - | 55.4 |

| NH₂ | 1.5-2.5 (br s, 2H) | - |

Note: NMR data can vary depending on the solvent and specific derivative.

Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases.

Antimicrobial Activity

Several studies have reported the antibacterial properties of this compound derivatives. For instance, a series of N-alkyl and N-aryl substituted --INVALID-LINK--methanone derivatives have been synthesized and shown to exhibit activity against various bacterial strains[1]. The introduction of different substituents on the piperazine ring allows for the modulation of antibacterial potency and spectrum.

The cyclopropane moiety is present in several natural and synthetic compounds with antifungal properties. The unique structural features of this compound derivatives make them promising candidates for the development of novel antifungal agents. Structure-activity relationship (SAR) studies on related cyclopropane-containing compounds suggest that the nature and position of substituents on the aromatic ring and the cyclopropane ring can significantly influence antifungal efficacy.

Anticancer Activity

The antiproliferative effects of 1-phenylcyclopropane carboxamide derivatives have been investigated against various cancer cell lines. These compounds have been shown to inhibit the proliferation of human myeloid leukemia cells, suggesting their potential as anticancer agents[2]. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.[3][4][5][6][7]

Figure 2: Workflow for the MTT cytotoxicity assay.

Neuropharmacological Activity

The rigid structure of the cyclopropylamine moiety is a key feature in several centrally acting agents. Derivatives of this compound are being explored for their potential as antidepressant and anxiolytic agents.

Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidases (MAO), enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine[8]. Inhibition of MAO-A is a validated strategy for the treatment of depression. The this compound scaffold can be modified to design selective and potent MAO inhibitors.

The mechanism of inhibition by cyclopropylamines often involves the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, leading to irreversible inhibition[1].

This fluorometric assay is used to screen for MAO-A and MAO-B inhibitors.

-

Enzyme and Inhibitor Preparation: Prepare solutions of purified MAO-A or MAO-B and the test compounds.

-

Incubation: Incubate the enzyme with the test compounds for a predefined period to allow for inhibitor binding.

-

Substrate Addition: Add a suitable substrate (e.g., kynuramine or p-tyramine) and a detection reagent (e.g., horseradish peroxidase and a fluorogenic probe)[5][7][9][10][11].

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Figure 3: Principle of the fluorometric MAO inhibition assay.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design.

-

Substituents on the Aromatic Ring: The position and nature of substituents on the 4-chlorophenyl ring can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and its interaction with the target protein.

-

Modifications of the Amine Group: N-alkylation or N-arylation can influence the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, in the case of piperazine derivatives, the nature of the substituent on the distal nitrogen of the piperazine ring was found to be critical for antibacterial activity[1].

-

Stereochemistry: The cyclopropane ring can introduce stereocenters, and the different enantiomers or diastereomers of a derivative may exhibit distinct biological activities and potencies.

Figure 4: Key structural features influencing the biological activity of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The existing body of research demonstrates their potential as antimicrobial, anticancer, and neuroactive compounds. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of more diverse libraries of derivatives to explore a broader range of biological targets.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the structures to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy Studies: Validation of the therapeutic potential of lead compounds in relevant animal models of disease.

References

- 1. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 4. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arigobio.cn [arigobio.cn]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Mechanism of Action of Cyclopropylamine Compounds as Covalent Enzyme Inactivators

Executive Summary: The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, renowned for its role in the design of potent, mechanism-based enzyme inhibitors.[1] These compounds are particularly effective against a class of flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A). Their mechanism of action relies on a fascinating process of bioactivation, wherein the target enzyme itself converts the relatively inert inhibitor into a highly reactive species. This "suicide inhibition" involves a single-electron transfer (SET) from the cyclopropylamine nitrogen to the FAD cofactor, triggering a rapid ring-opening of the strained cyclopropane. The resulting radical intermediate then forms an irreversible, covalent bond with the FAD cofactor, leading to permanent inactivation of the enzyme. This guide provides an in-depth exploration of this core mechanism, its therapeutic applications in neuroscience and oncology, alternative metabolic pathways, and the experimental protocols required to validate this mode of action.

The Cyclopropylamine Moiety: A Unique Tool for Covalent Inhibition

The utility of the cyclopropylamine group in drug design stems from its unique structural and electronic properties. The three-membered ring imposes significant conformational rigidity, which can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1] Furthermore, the inherent ring strain makes the cyclopropyl group susceptible to specific chemical transformations within an enzyme's active site, a property masterfully exploited in the design of mechanism-based inhibitors.[2]

These inhibitors, also known as suicide inactivators, are distinct from simple reversible or irreversible inhibitors.[3] They are designed to be chemically stable in circulation but are recognized as substrates by the target enzyme. The enzyme's own catalytic machinery initiates a transformation that unmasks a highly reactive "warhead," which then attacks the enzyme, leading to its inactivation. This process provides an additional layer of selectivity, as the reactive species is generated only within the active site of the target enzyme.

The Core Mechanism: Bioactivation via Single-Electron Transfer (SET)

The inactivation of FAD-dependent amine oxidases by cyclopropylamine compounds is a well-characterized example of suicide inhibition. The process unfolds through a sequence of precise chemical steps, initiated by the enzyme's FAD cofactor.

-

Initial Binding: The cyclopropylamine inhibitor first binds non-covalently within the active site of the target enzyme (e.g., MAO or LSD1).

-

Single-Electron Transfer (SET): The oxidized FAD cofactor, a potent oxidizing agent, abstracts a single electron from the nitrogen atom of the cyclopropylamine.[4] This generates a highly unstable aminium radical cation intermediate.

-

Cyclopropyl Ring Opening: The extreme strain of the cyclopropane ring facilitates its rapid, homolytic cleavage. This ring-opening is thermodynamically favorable and results in the formation of a more stable, delocalized carbon-centered radical.[4][5]

-

Covalent Adduct Formation: This newly formed radical species is highly reactive and positioned in close proximity to the FAD cofactor. It rapidly attacks the flavin ring system, typically at the N5 or C4a position, forming a stable, covalent adduct.[6]

-

Irreversible Inactivation: The formation of this covalent bond permanently modifies the FAD cofactor, rendering the enzyme catalytically inert. Because the inhibition is irreversible, restoration of enzyme activity requires the de novo synthesis of the enzyme, leading to a prolonged pharmacodynamic effect.[7][8]

Figure 1: General mechanism of cyclopropylamine-mediated enzyme inactivation.

Case Study 1: Inhibition of Monoamine Oxidases (MAOs)

The archetypal cyclopropylamine inhibitor is tranylcypromine (Parnate), a clinically used antidepressant.[9][] MAOs are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[8][11] By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic concentrations of these neurotransmitters, which is believed to be the basis for its antidepressant and anxiolytic effects.[7][9]

While effective, the non-selective nature of tranylcypromine can lead to significant side effects, such as a hypertensive crisis when patients consume tyramine-rich foods.[][12] This has driven research into developing isoform-selective MAO inhibitors. Recent efforts have produced novel cis-cyclopropylamine derivatives that are highly selective, potent, and irreversible inhibitors of MAO-B, with no activity against LSD1, highlighting the tunability of the scaffold for specific targets.[13][14]

Case Study 2: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4/9).[15] Overexpression of LSD1 is associated with the progression of various cancers, including acute myeloid leukemia (AML), making it a high-value oncology target.[15][16][17]

The catalytic domain of LSD1 shares significant structural and mechanistic homology with MAOs, which led to the discovery that tranylcypromine is also a weak inhibitor of LSD1.[4][9][15] This finding sparked extensive medicinal chemistry campaigns to modify the tranylcypromine scaffold to enhance potency and selectivity for LSD1 over the MAOs. These efforts have yielded highly potent and selective LSD1 inhibitors, such as the styrenylcyclopropylamine series, which covalently label the FAD cofactor and demonstrate robust anti-tumor activity in preclinical models of AML.[15][18] The development of these compounds showcases how a deep understanding of the mechanism of action can guide the rational design of targeted therapeutics.[16][19][20]

Alternative Bioactivation Pathways: Cytochrome P450-Mediated Metabolism

While the FAD-dependent mechanism is central to their therapeutic action, cyclopropylamines can also be bioactivated by other enzyme systems, notably Cytochrome P450 (CYP) monooxygenases. This alternative pathway is not typically associated with therapeutic efficacy but can have significant implications for drug safety and toxicity.

CYP-mediated oxidation of a cyclopropylamine, such as in the case of the antibiotic trovafloxacin, can also lead to ring-opening.[21] However, this process generates different reactive intermediates, such as α,β-unsaturated aldehydes.[22] These electrophilic species are not confined to the enzyme active site and can form covalent adducts with cellular nucleophiles, including glutathione (GSH) and critical hepatic proteins.[21][22][23] This mechanism of off-target covalent binding is believed to be a key factor in the hepatotoxicity observed with certain cyclopropylamine-containing drugs.[22][24]

Figure 2: Bioactivation of cyclopropylamines via Cytochrome P450 enzymes.

Experimental Methodologies for Characterizing Mechanism of Action

Validating that a cyclopropylamine compound acts as a mechanism-based inactivator requires a suite of specialized biochemical and biophysical assays.

Figure 3: Experimental workflow for validating the mechanism of action.

Protocol 1: Enzyme Kinetic Analysis for Irreversible Inhibition

This protocol is essential to demonstrate time- and concentration-dependent inactivation, a hallmark of mechanism-based inhibitors.

-

Objective: To determine the kinetic parameters of inactivation, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate).

-

Methodology:

-

Pre-incubation: Incubate the target enzyme (e.g., LSD1) at a fixed concentration with various concentrations of the cyclopropylamine inhibitor for different periods.

-

Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing a saturating concentration of the enzyme's substrate. The dilution effectively stops further inactivation.

-

Data Analysis: Measure the remaining enzyme activity. For each inhibitor concentration, plot the natural logarithm of the remaining activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Parameter Calculation: Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation (kobs = (kinact * [I]) / (KI + [I])) to determine kinact and KI.[4][25]

-

Protocol 2: Spectroscopic Analysis of FAD Cofactor Modification

This method provides direct evidence of chemical modification of the enzyme's flavin cofactor.

-

Objective: To observe spectral changes in the FAD cofactor upon covalent modification.

-

Methodology:

-

Baseline Spectrum: Record the UV-Visible absorbance spectrum of the purified, FAD-containing enzyme. The oxidized flavin has a characteristic absorbance peak around 450-460 nm.

-

Incubation: Add a stoichiometric excess of the cyclopropylamine inhibitor to the enzyme solution in a quartz cuvette.

-

Time-course Monitoring: Record the absorbance spectrum at regular intervals.

-

Analysis: Inactivation by a cyclopropylamine typically results in the bleaching (decrease in absorbance) of the ~456 nm peak and the appearance of new absorbance features at different wavelengths (e.g., an increase around 400 nm), which is consistent with the formation of a flavin-inhibitor adduct.[13][14]

-

Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry provides definitive proof of a covalent bond formation and can identify the site of modification.

-

Objective: To confirm the formation of a covalent adduct between the inhibitor and the FAD cofactor.

-

Methodology:

-

Inactivation Reaction: Incubate the enzyme with the inhibitor to achieve complete inactivation.

-

Denaturation and Cofactor Extraction: Denature the protein (e.g., by heat or acid) to release the FAD cofactor.

-

LC-MS/MS Analysis: Analyze the extracted sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the mass of the FAD species from the inhibited sample to that of a control sample (enzyme without inhibitor). An increase in mass corresponding to the mass of the ring-opened inhibitor confirms the formation of a 1:1 covalent FAD-inhibitor adduct.[5][25]

-

Data Summary & Comparison

The potency and selectivity of cyclopropylamine inhibitors are critical for their therapeutic utility. The following tables summarize representative data for key compounds against their targets.

Table 1: Kinetic Parameters of Cyclopropylamine Inhibitors

| Compound | Target | IC50 | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |

|---|---|---|---|---|---|---|

| Tranylcypromine | MAO-B | 0.074 µMa | 3.8 | 0.0043 | 1131 | [26] |

| Tranylcypromine | LSD1 | < 2 µM | 242 | 0.0106 | 43.8 | [9][25] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nMa | N/A | N/A | N/A | [13][14] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nMa | N/A | N/A | N/A | [13][14] |

| Compound S2101 | LSD1 | < 20 µM | N/A | N/A | 4560 | [16][20] |

| Styrenylcyclopropylamine 34 | LSD1 | < 4 nM | N/A | N/A | N/A | [15][18] |

aIC50 value after 30 min pre-incubation.

Table 2: Cellular Activity of Selected LSD1 Inhibitors

| Compound | Cell Line | Assay | Value | Reference |

|---|---|---|---|---|

| Styrenylcyclopropylamine 34 | Kasumi-1 (AML) | GI50 | 1 nM | [15][18] |

| Compound VIIi | MOLT-4 (Leukemia) | IC50 | 1.80 µM | [19] |

| Compound VIIi | A549 (Lung) | IC50 | 1.80 µM |[19] |

Conclusion and Future Directions

The cyclopropylamine moiety is a powerful and versatile warhead for the design of targeted covalent inhibitors. Its mechanism of action, involving enzyme-mediated bioactivation and irreversible inactivation, offers sustained pharmacodynamic effects that are highly desirable for treating chronic conditions like depression and for achieving durable responses in oncology. The ability to tune the core scaffold to achieve remarkable selectivity for different FAD-dependent oxidases, such as MAO-B over MAO-A or LSD1 over both MAOs, underscores the sophistication of modern drug design.

Future research will likely focus on further refining the selectivity and safety profiles of these compounds. A deeper understanding of their metabolism by non-target enzymes like CYPs will be crucial to mitigate potential toxicities. The continued application of the principles outlined in this guide will undoubtedly lead to the development of next-generation cyclopropylamine-based therapeutics with improved efficacy and wider therapeutic windows.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 8. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. drugs.com [drugs.com]

- 13. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]

- 14. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 18. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclopropanamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(4-Chlorophenyl)cyclopropanamine (CAS No. 72934-36-2), a key building block in modern medicinal chemistry. Recognizing the frequent absence of readily available, consolidated spectral data for specialized reagents, this document outlines the core analytical protocols and provides a detailed, theory-supported prediction of the expected spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the structural confirmation and quality assessment of this important pharmaceutical intermediate.

Introduction: Significance and Molecular Context

This compound is a primary amine featuring a unique strained-ring scaffold that has garnered significant attention in drug discovery. The cyclopropyl moiety is not merely a passive linker; its rigid, three-dimensional structure can enforce specific conformations favorable for binding to biological targets, while its unique electronic properties can enhance metabolic stability and membrane permeability.[1] These attributes make it a valuable component in the synthesis of agents targeting the central nervous system, where it can serve as a precursor to potential antidepressant and anxiolytic compounds.[1]

The presence of the 4-chlorophenyl group further modulates the molecule's lipophilicity, influencing its pharmacokinetic profile.[2] Given its role as a critical starting material, unambiguous confirmation of its structure and purity is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide establishes a multi-technique spectroscopic workflow to achieve this confirmation with a high degree of confidence.

Molecular Structure & Key Spectroscopic Features

The structure of this compound presents distinct features that are readily interrogated by standard spectroscopic techniques.

Caption: Molecular structure of this compound.

-

4-Chlorophenyl Group: This will produce a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum and four distinct signals in the ¹³C NMR spectrum. The chlorine atom also imparts a unique isotopic signature in mass spectrometry.

-

Cyclopropyl Ring: The strained three-membered ring gives rise to highly shielded, upfield signals in both ¹H and ¹³C NMR spectra. The non-equivalent methylene protons will exhibit complex geminal and cis/trans couplings.

-

Quaternary Carbon: The carbon atom shared by the phenyl and cyclopropyl rings is a key feature that will appear as a non-protonated carbon signal in the ¹³C NMR spectrum.

-

Primary Amine (-NH₂): This functional group will show characteristic stretching and bending vibrations in the IR spectrum. Its protons will typically appear as a broad, exchangeable singlet in the ¹H NMR spectrum.

Recommended Analytical Workflow

A logical, multi-step approach ensures that each analysis builds upon the last, leading to an unambiguous structural assignment. The proposed workflow begins with a low-resolution technique to confirm molecular mass, proceeds to functional group identification, and concludes with high-resolution methods for detailed structural mapping.

Caption: Recommended workflow for spectroscopic characterization.

Mass Spectrometry (MS)

4.1 Rationale & Experimental Protocol

Mass spectrometry is the initial and most crucial step for confirming the molecular formula of the compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, making it ideal for polar, amine-containing molecules.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

-

Ionization Mode: Positive ion mode (ESI+).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Pay close attention to the region around the expected molecular weight.

4.2 Predicted Data & Interpretation

The presence of a chlorine atom is a definitive diagnostic feature. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1.

| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Expected Ratio | Interpretation |

| [M+H]⁺ | 168.0575 | 170.0545 | ~3:1 | Protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 190.0394 | 192.0365 | ~3:1 | Sodium adduct, a common observation in ESI-MS. |

Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation may occur. Key predicted fragments include the loss of the amino group (resulting in a cation at m/z 151.0469) or cleavage leading to the chlorophenyl cation (m/z 111.0098).

Infrared (IR) Spectroscopy

5.1 Rationale & Experimental Protocol

IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. The presence or absence of characteristic absorption bands provides direct evidence for the amine, aromatic, and aliphatic C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

5.2 Predicted Data & Interpretation

The IR spectrum provides a unique fingerprint of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| 3400-3250 | Medium, Broad | N-H stretch | Confirms the presence of the primary amine (-NH₂) group. Often appears as a doublet. |

| 3100-3000 | Medium | Aromatic C-H stretch | Indicates the sp² C-H bonds of the phenyl ring. |

| ~3000 | Medium | Cyclopropyl C-H stretch | Characteristic high-frequency C-H stretch for strained rings. |

| 1600-1475 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |

| ~1450 | Medium | CH₂ scissors | Bending vibration of the cyclopropyl methylene groups. |

| 1100-1000 | Strong | C-Cl stretch | Strong absorption indicating the carbon-chlorine bond. |

| ~830 | Strong | C-H out-of-plane bend | Characteristic of 1,4-disubstitution on a benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

6.1 Rationale & Experimental Protocol

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

6.2 ¹H NMR - Predicted Spectrum & Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show three distinct regions: the downfield aromatic region, the highly upfield cyclopropyl region, and a broad amine signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C) | Protons on the aromatic ring adjacent to the cyclopropyl group. Deshielded by the ring and coupled to the other set of aromatic protons. |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) | Protons on the aromatic ring adjacent to the chlorine atom. Forms a classic AA'BB' system with the other aromatic protons. |

| ~1.70 | br s | 2H | -NH₂ | The primary amine protons are typically broad due to quadrupole broadening and chemical exchange. The chemical shift can vary with concentration and solvent. |

| ~1.05 | m (AA'BB') | 2H | Cyclopropyl-CH₂ | One set of diastereotopic methylene protons on the cyclopropyl ring. Exhibits complex coupling. |

| ~0.85 | m (AA'BB') | 2H | Cyclopropyl-CH₂ | The second set of diastereotopic methylene protons, shielded relative to the first. |

6.3 ¹³C NMR - Predicted Spectrum & Interpretation (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 6 unique carbon signals, consistent with the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C (quaternary) | The ipso-carbon attached to the cyclopropyl group. Deshielded and will appear as a weak signal. |

| ~132 | Ar-C -Cl | The carbon atom directly bonded to chlorine, deshielded by the electronegative substituent. |

| ~129 | Ar-C H | Aromatic methine carbons. The two sets of CH carbons may be resolved or overlap. |

| ~128 | Ar-C H | Aromatic methine carbons. |

| ~35 | C -(NH₂)(Ar) | The quaternary carbon of the cyclopropyl ring, deshielded by both the phenyl ring and the amine. |

| ~15 | Cyclopropyl-C H₂ | The methylene carbons of the strained cyclopropyl ring are highly shielded and appear significantly upfield. |

Integrated Spectroscopic Analysis

The true power of this analytical workflow lies in the integration of all data points. The confirmation of this compound is achieved when:

-

MS confirms the correct molecular weight (167.64 g/mol ) and the presence of one chlorine atom via the ~3:1 isotopic pattern for the [M+H]⁺ ion at m/z 168/170.

-

IR confirms the presence of a primary amine (broad N-H stretch ~3350 cm⁻¹), an aromatic ring (C=C stretches ~1600-1475 cm⁻¹), and a C-Cl bond (~1090 cm⁻¹).

-

¹H NMR shows the characteristic AA'BB' pattern for a 1,4-disubstituted benzene ring, two distinct multiplets in the highly shielded region (δ < 1.5 ppm) for the cyclopropyl methylene protons, and a broad amine singlet.

-

¹³C NMR shows exactly six carbon signals, including the highly shielded cyclopropyl methylene carbons (~15 ppm), the unique quaternary cyclopropyl carbon (~35 ppm), and four aromatic carbon signals in the expected downfield region.

When all these spectroscopic data are in agreement, they provide an unambiguous and definitive characterization of the target molecule, ensuring its identity and suitability for its intended use in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)cyclopropanamine

Introduction

1-(4-Chlorophenyl)cyclopropanamine is a primary amine featuring a cyclopropane ring attached to a para-substituted chlorophenyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and agrochemical research.[1] The cyclopropane ring often imparts metabolic stability, while the chlorophenyl group can be crucial for biological activity, making this compound a key intermediate in the synthesis of potential central nervous system agents with antidepressant or anxiolytic properties.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is paramount. Solubility and stability are not mere data points; they are critical parameters that dictate every stage of development, from reaction setup and purification to formulation design and long-term storage.[2][3] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both foundational knowledge and actionable experimental protocols.

Physicochemical Properties Overview

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.64 g/mol | [1] |

| Boiling Point | 243.1°C at 760 mmHg | [1] |

| CAS Number | 72934-36-2 | [1] |

| Storage | 2-8°C, protected from light, in inert gas | [1] |

| Predicted LogP | 2.7096 | [4] |

| Predicted TPSA | 26.02 Ų | [4] |

Note: The hydrochloride salt form (CAS 1009102-44-6) is also common and will have different physical properties, particularly solubility.

Part 1: Solubility Profile

Solubility, the concentration of a solute dissolved in a solvent at equilibrium, is a fundamental property influencing everything from reaction kinetics to bioavailability.[2][3] For this compound, its basic nature (due to the amine group) and moderate lipophilicity (indicated by the predicted LogP) suggest that its solubility will be highly dependent on pH and the nature of the solvent.

Types of Solubility Measurement

In drug discovery and development, two types of solubility are commonly measured:[5]

-

Kinetic Solubility : Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used for early screening.[3][5]

-

Thermodynamic (or Equilibrium) Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period.[2][3] This is the more definitive measure used in later-stage development.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Causality Behind the Method: This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The extended incubation period (24-48 hours), constant agitation, and temperature control are critical for achieving this state. Using HPLC for quantification provides the necessary sensitivity and specificity to distinguish the parent compound from any potential impurities or early-stage degradants.[6]

Step-by-Step Protocol:

-

Preparation : Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate).

-

Equilibration : Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2]

-

Phase Separation : After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid phase from the solid residue without disturbing the equilibrium. This is best achieved by filtering the supernatant through a low-binding 0.45 µm filter (e.g., PVDF). Centrifugation can be an alternative, but filtration is often preferred to remove fine particulates.[6]

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calibration : Prepare a standard curve of the compound in the same diluent to accurately determine the concentration in the test samples.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Expected Solubility Behavior

-

pH-Dependence : As a primary amine, this compound is a weak base. Its solubility is expected to be significantly higher in acidic solutions (e.g., pH 1.2) where it will be protonated to form the more soluble hydrochloride salt. In neutral or basic solutions, it will exist primarily as the free base, which is expected to have lower aqueous solubility.

-

Organic Solvents : The compound is expected to exhibit good solubility in polar organic solvents such as Methanol, Ethanol, and DMSO, which are commonly used in reaction chemistry and for preparing stock solutions for biological assays.[7]

| Solvent Type | Expected Solubility | Rationale |

| Aqueous (pH < 4) | High | Protonation of the amine group forms a soluble salt. |

| Aqueous (pH > 7) | Low | Exists as the less polar, less soluble free base. |

| Polar Protic (Methanol, Ethanol) | High | Capable of hydrogen bonding with the amine group. |

| Polar Aprotic (DMSO, DMF) | High | Strong dipole-dipole interactions facilitate dissolution.[7] |

| Non-Polar (Hexane, Toluene) | Low | The molecule's overall polarity is too high for non-polar solvents. |

Part 2: Stability Profile

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[8] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish degradation pathways.[9][10] This information is vital for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[11][12]

Forced Degradation Studies

Causality Behind the Method: Forced degradation studies intentionally expose the compound to conditions more severe than accelerated stability testing to generate degradants rapidly.[9] The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to detect and identify major degradants without generating secondary products that might not be relevant under normal storage conditions.[14]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis : Add an equal volume of 1.0 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis : Add an equal volume of 1.0 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time.

-

Oxidative Degradation : Add an equal volume of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.

-

Thermal Degradation : Heat the stock solution at 80°C. For solid-state thermal stress, place the neat powder in an oven at a set temperature.

-

Photolytic Degradation : Expose the stock solution (in a photostable container like quartz) to a light source specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

-

Time Point Sampling : At each designated time point, withdraw a sample from each stress condition.

-

Neutralization : For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., add an equimolar amount of base or acid, respectively). This is crucial to stop the reaction and prevent damage to the HPLC column.

-

Analysis : Dilute all samples to the target concentration and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Data Evaluation : Calculate the percentage of degradation. Identify the retention times of any new peaks (degradants). A peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is spectrally pure and co-elution is not occurring.

Workflow for Forced Degradation Studies

Caption: Experimental Workflow for Forced Degradation.

Potential Degradation Pathways

The structure of this compound suggests several potential points of instability:

-

Oxidation of the Amine : The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other related impurities. This is a common degradation pathway for amines.

-

Photodegradation : The chlorophenyl ring is a chromophore that can absorb UV light, potentially leading to radical-mediated degradation or dehalogenation. Aryl chlorides are known photosensitive groups.[9]

-

Ring Opening : While the cyclopropane ring adds metabolic stability, under harsh acidic or thermal conditions, ring-opening reactions could theoretically occur, though this is generally less common than reactions involving the amine functional group.

Part 3: Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient while also detecting its degradation products.[12][15] HPLC with UV (specifically PDA) detection is the workhorse technique for this purpose in pharmaceutical analysis.[11][16]

Protocol: Development of a Stability-Indicating RP-HPLC Method

Causality Behind the Method: Reversed-phase HPLC (RP-HPLC) is chosen for its versatility in separating compounds of moderate polarity. A gradient elution is employed to ensure that both the parent compound and any potential degradants (which may have significantly different polarities) are eluted with good peak shape and resolution within a reasonable runtime.[16] A C18 column is a robust starting point. The mobile phase composition (specifically pH) is critical; for a basic compound like this, a slightly acidic pH (e.g., 3-4) can improve peak shape by ensuring consistent protonation of the amine.

-

Column Selection : Start with a robust, general-purpose column, such as a C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase Selection :

-

Aqueous (A) : 0.1% Formic Acid or Trifluoroacetic Acid in Water. This maintains an acidic pH to ensure the amine is protonated, leading to better peak shapes.

-

Organic (B) : Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

-

-

Gradient Elution Development : Develop a gradient method to separate the parent peak from all degradant peaks generated during the forced degradation study. An example gradient might be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Detection : Use a PDA detector to monitor across a range of wavelengths (e.g., 200-400 nm). The optimal wavelength for quantification should be the absorption maximum (λmax) of this compound. The PDA is crucial for assessing peak purity.

-

System Suitability : Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include:

-

Tailing Factor : Should be ≤ 2.0 for the parent peak.

-

Theoretical Plates : Should be > 2000.

-

Resolution : The resolution between the parent peak and the closest eluting degradant peak must be > 2.0.

-

-

Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving specificity.

Conclusion